![molecular formula C5H7N3O B053513 6,7-dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one CAS No. 116056-07-6](/img/structure/B53513.png)

6,7-dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

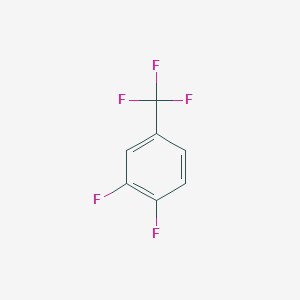

The synthesis of compounds related to 6,7-dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one involves several key strategies, including direct C–H arylation, which is a palladium-catalyzed process allowing for the efficient introduction of aryl groups into heteroarenes, including triazole derivatives (Rossi et al., 2014). This method highlights the significance of palladium catalysis in constructing complex heterocyclic frameworks by directly modifying the heteroarene core, offering a versatile pathway for synthesizing various pyrrolo[2,1-c][1,2,4]triazole derivatives.

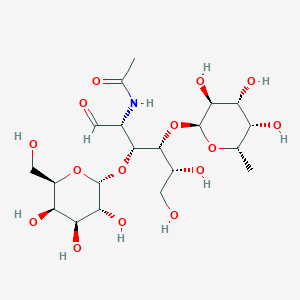

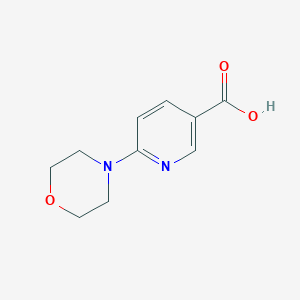

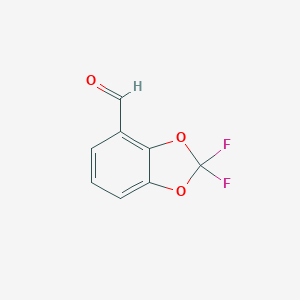

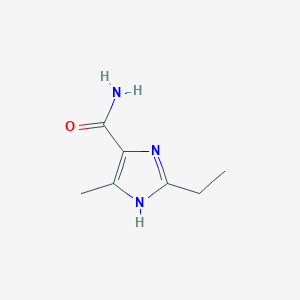

Molecular Structure Analysis

The molecular structure of 6,7-dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one and related compounds is characterized by a fusion of pyrrole and triazole rings, creating a unique heterocyclic system that significantly influences their electronic and optical properties. Diketopyrrolopyrroles, which share structural similarities, are known for their exceptional optical properties due to the relationship between their structure and electronic characteristics (Grzybowski & Gryko, 2015). These insights into diketopyrrolopyrroles offer valuable analogies for understanding the electronic properties of the pyrrolo[2,1-c][1,2,4]triazole framework.

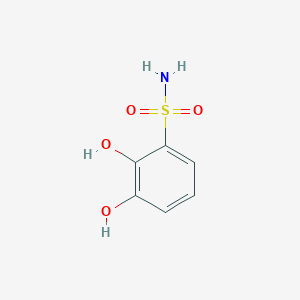

Chemical Reactions and Properties

Compounds with the pyrrolo[2,1-c][1,2,4]triazole core are involved in various chemical reactions, with their reactivity often influenced by the unique electronic distribution across the heterocyclic system. The versatility in chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, is crucial for further functionalization of these compounds. The CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition) reaction, for instance, is a pivotal method for triazole synthesis, underscoring the importance of click chemistry in generating triazole derivatives with diverse functional groups (de Souza et al., 2019).

Scientific Research Applications

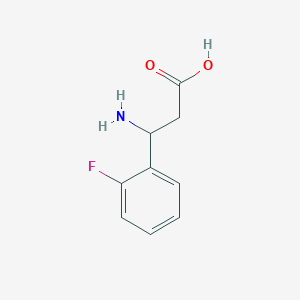

Heterocyclic Compounds in Organic Chemistry

6,7-dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one, as a member of the triazole derivatives, has attracted attention due to its broad range of biological activities. Triazole derivatives are a significant class of five-membered heterocyclic compounds used in the preparation of new drugs, with diverse biological activities due to their structural variations. These compounds have been investigated for various potential applications, including anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. They are also explored for activity against several neglected diseases, emphasizing their wide applicability in medicinal and pharmaceutical chemistry (Ferreira et al., 2013).

Optical Sensing and Biological Applications

Triazole derivatives, including the specified compound, are recognized for their role in the synthesis of optical sensors, leveraging their capacity to form coordination and hydrogen bonds, making them suitable as sensing probes. These compounds, due to their unique properties and interactions, have been extensively used in various biological and medicinal applications, which further outlines their significance in scientific research (Jindal & Kaur, 2021).

Physical and Thermal Properties in Pharmaceuticals

Research has been conducted to understand the influence of treatments on the physical, spectral, and thermal properties of triazole derivatives. These studies are crucial for pharmaceutical drug synthesis, aiming to explore how these properties can be altered and optimized for better drug efficacy and stability (Trivedi et al., 2015).

Energetic Material Applications

The compound's derivatives have been studied for their crystal structure, thermolysis, and applications in the field of high-energetic materials. These studies provide insights into the compound's stability, sensitivity, and performance parameters, essential for developing materials with enhanced energetic properties (Singh & Felix, 2003).

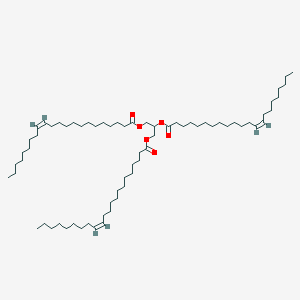

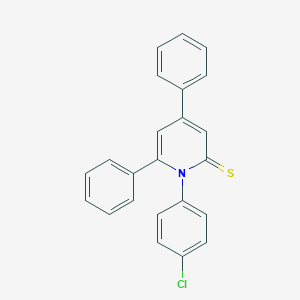

Dye and Pigment Industry

In the dye and pigment industry, the derivatives of 6,7-dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one, such as diketopyrrolopyrroles, have seen extensive applications due to their wide range of colors and stability. The compounds are used in high-quality pigments, field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging, showcasing their versatility and importance in material science and industry (Grzybowski & Gryko, 2015).

Future Directions

The future directions for the study of “6,7-dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one” and similar compounds could involve further exploration of their potential as inhibitors of the FGFR signaling pathway . This could lead to the development of new therapeutic strategies for various types of tumors.

Mechanism of Action

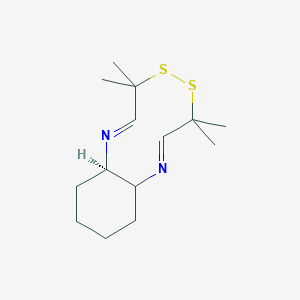

Target of Action

A related compound has been reported to inhibit receptor-interacting protein kinase 1 (ripk1), suggesting a potential target for this compound .

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific literature . If it shares similar properties with its related compound, it might bind to the allosteric pocket of RIPK1 and serve as a type III inhibitor .

Biochemical Pathways

If it acts similarly to its related compound, it might be involved in the regulation of necroptosis, a form of programmed cell death .

Result of Action

If it acts similarly to its related compound, it might exhibit potent anti-necroptotic activity in both human and mouse cellular assays .

properties

IUPAC Name |

2,5,6,7-tetrahydropyrrolo[2,1-c][1,2,4]triazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c9-5-7-6-4-2-1-3-8(4)5/h1-3H2,(H,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTMDBOJIFXBWBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NNC(=O)N2C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101200389 |

Source

|

| Record name | 2,5,6,7-Tetrahydro-3H-pyrrolo[2,1-c]-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101200389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116056-07-6 |

Source

|

| Record name | 2,5,6,7-Tetrahydro-3H-pyrrolo[2,1-c]-1,2,4-triazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116056-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5,6,7-Tetrahydro-3H-pyrrolo[2,1-c]-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101200389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (9CI)](/img/structure/B53439.png)